An In-depth Technical Guide to the Chemical Properties and Pharmacological Potential of 3-[(2-Methylphenoxy)methyl]piperidine
An In-depth Technical Guide to the Chemical Properties and Pharmacological Potential of 3-[(2-Methylphenoxy)methyl]piperidine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of 3-[(2-Methylphenoxy)methyl]piperidine, a molecule of interest due to its structural analogy to compounds with significant central nervous system (CNS) activity.
While direct experimental data for 3-[(2-Methylphenoxy)methyl]piperidine is limited in publicly accessible literature, this document will leverage established principles of organic synthesis, spectroscopy, and pharmacology of closely related analogues to provide a robust and insightful projection of its chemical properties and potential therapeutic applications. By examining the synthesis and biological profiles of similar 3-(phenoxymethyl)piperidine derivatives, we can construct a scientifically rigorous profile of this target compound for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
3-[(2-Methylphenoxy)methyl]piperidine is a chiral molecule featuring a central piperidine ring substituted at the 3-position with a methylphenoxymethyl group. The presence of a stereocenter at the C3 position of the piperidine ring dictates that the compound can exist as a pair of enantiomers, (R)- and (S)-3-[(2-Methylphenoxy)methyl]piperidine.
Table 1: Predicted Physicochemical Properties of 3-[(2-Methylphenoxy)methyl]piperidine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | Calculated |
| Molecular Weight | 205.30 g/mol | Calculated |
| XLogP3 | 3.1 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 3 | Predicted |
Note: These properties are calculated based on the chemical structure and may vary from experimental values.
Synthesis and Purification
The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine can be reliably achieved through a multi-step sequence starting from commercially available precursors. The proposed synthetic pathway is based on established methodologies for the preparation of analogous 3-(phenoxymethyl)piperidine derivatives.[3]
Proposed Synthetic Pathway
A logical and field-proven approach involves the initial reduction of a pyridine precursor, followed by the introduction of the side chain and subsequent ether formation.
Caption: Proposed synthetic workflow for 3-[(2-Methylphenoxy)methyl]piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of Piperidine-3-methanol
-
To a solution of pyridine-3-methanol in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (10% w/w) or platinum dioxide.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield piperidine-3-methanol.
Step 2: N-Protection of Piperidine-3-methanol
-
Dissolve piperidine-3-methanol in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, typically triethylamine, to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the product by column chromatography to obtain N-Boc-piperidine-3-methanol.
Step 3: Williamson Ether Synthesis
-
To a solution of N-Boc-piperidine-3-methanol in an anhydrous aprotic solvent (e.g., THF or DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at this temperature for 30-60 minutes to form the alkoxide.
-
In a separate flask, prepare a suitable electrophile such as 2-methylphenyl mesylate or a 2-methyl-substituted halobenzene. A more direct approach involves the mesylation of N-Boc-piperidine-3-methanol followed by displacement with 2-methylphenol.[3]
-
Add the 2-methylphenol and a suitable activating agent, or the pre-formed electrophile, to the alkoxide solution.
-
Heat the reaction mixture and monitor for completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-Boc-3-[(2-methylphenoxy)methyl]piperidine.
Step 4: N-Deprotection
-
Dissolve the N-Boc protected intermediate in a suitable solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base and extracted to yield the free base, or it can be purified as the salt.
Spectroscopic Characterization
The structural elucidation of 3-[(2-Methylphenoxy)methyl]piperidine would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:
Table 2: Predicted Spectroscopic Data for 3-[(2-Methylphenoxy)methyl]piperidine
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 2-methylphenyl group (approx. 6.8-7.2 ppm).- Methylene protons of the -OCH₂- group (approx. 3.8-4.2 ppm).- Protons on the piperidine ring (complex multiplets, approx. 1.5-3.5 ppm).- Methyl protons of the 2-methylphenyl group (approx. 2.2-2.4 ppm).- A broad singlet for the N-H proton of the piperidine ring. |
| ¹³C NMR | - Aromatic carbons (approx. 110-160 ppm).- Methylene carbon of the -OCH₂- group (approx. 65-75 ppm).- Carbons of the piperidine ring (approx. 25-60 ppm).- Methyl carbon (approx. 15-20 ppm). |
| IR Spectroscopy | - N-H stretching vibration (approx. 3300-3500 cm⁻¹, broad).- C-H stretching vibrations (aromatic and aliphatic, approx. 2800-3100 cm⁻¹).- C=C aromatic stretching vibrations (approx. 1450-1600 cm⁻¹).- C-O-C ether stretching vibration (approx. 1200-1250 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |
Stereochemistry
As previously mentioned, 3-[(2-Methylphenoxy)methyl]piperidine is a chiral molecule. The synthetic route described above will produce a racemic mixture of the (R)- and (S)-enantiomers. For many pharmaceutical applications, it is necessary to resolve this mixture or to develop an asymmetric synthesis to obtain a single enantiomer.
Strategies for Enantiomeric Resolution:
-
Classical Resolution: Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid) followed by fractional crystallization.
-
Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).
Asymmetric Synthesis:
-
Catalytic Asymmetric Hydrogenation: The reduction of a suitable prochiral pyridine precursor using a chiral catalyst could establish the stereocenter at the 3-position.[4][5]
-
Enzymatic Resolution: Biocatalytic methods, such as the use of lipases for the enantioselective acylation of the racemic alcohol intermediate, can be employed.[2]
Potential Pharmacological Activity
The pharmacological profile of 3-[(2-Methylphenoxy)methyl]piperidine can be inferred from structurally related compounds. The 3-(phenoxymethyl)piperidine scaffold is a known pharmacophore that interacts with various CNS targets.
Dopamine D4 Receptor Antagonism:
Recent studies have identified 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists.[3][6] The dopamine D4 receptor is a target for the treatment of schizophrenia and other psychotic disorders. It is plausible that 3-[(2-Methylphenoxy)methyl]piperidine could also exhibit affinity for this receptor.
Caption: Hypothesized mechanism of action based on analogue studies.
Opioid Receptor-Like 1 (ORL1) Agonism:
Analogues with a 3-phenoxypropyl side chain have been identified as agonists of the ORL1 (NOP) receptor.[7] Agonism at this receptor is associated with antinociceptive and sedative effects, suggesting potential applications in pain management and anesthesia. While the linker length in the topic molecule is shorter, the general structural similarity warrants investigation into its activity at opioid receptors.
Conclusion
3-[(2-Methylphenoxy)methyl]piperidine represents a promising, yet underexplored, chemical entity with significant potential for CNS-related therapeutic applications. This in-depth guide, based on the established chemistry and pharmacology of its close analogues, provides a solid foundation for future research and development. The proposed synthetic route is robust and amenable to scale-up, and the predicted spectroscopic and pharmacological profiles offer clear direction for experimental validation. Further investigation into the stereoselective synthesis and biological evaluation of the individual enantiomers is a critical next step in elucidating the full therapeutic potential of this interesting molecule.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
